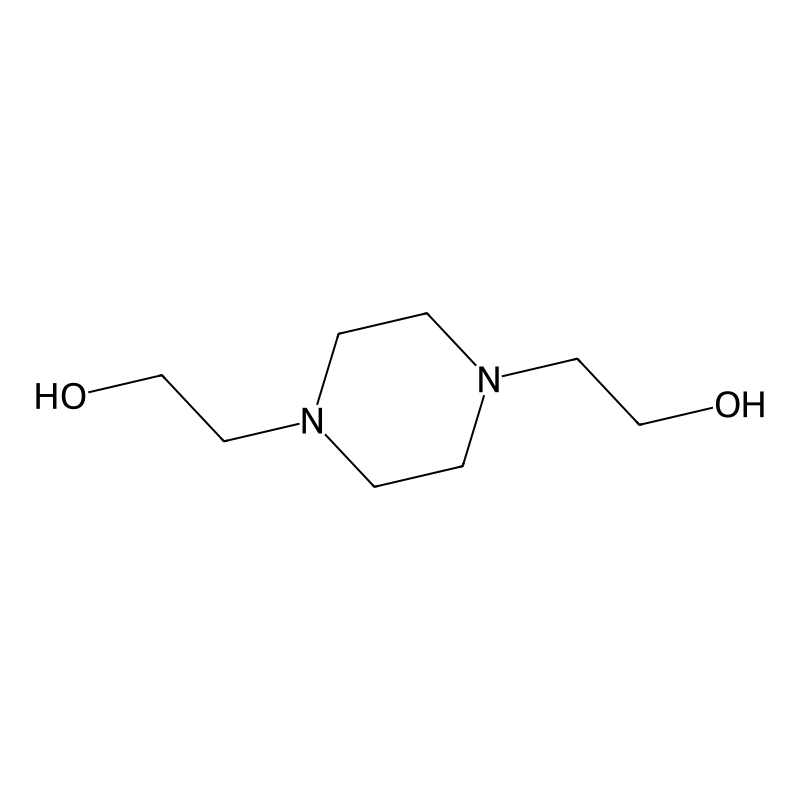

1,4-Piperazinediethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential in Kinase Inhibitor Development:

,4-Piperazinediethanol holds potential as a building block in the synthesis of salt-inducible kinase inhibitors. These inhibitors target specific enzymes known as kinases, which play crucial roles in various cellular processes, including cell growth, proliferation, and differentiation. By inhibiting these enzymes, researchers aim to develop therapeutics for diseases characterized by uncontrolled cell growth, like cancer.

Applications in Supramolecular Chemistry:

The unique structure of 1,4-Piperazinediethanol makes it a valuable tool in supramolecular chemistry, a field focused on the design and study of supramolecular assemblies. These assemblies are formed through non-covalent interactions between molecules, leading to the creation of complex structures with novel properties. Researchers are exploring the use of 1,4-Piperazinediethanol in the development of functional supramolecular materials with potential applications in areas like catalysis, drug delivery, and sensing [].

Research in Other Areas:

While the aforementioned applications are most prominent, ongoing research is exploring the potential of 1,4-Piperazinediethanol in other scientific fields. This includes its use in:

- Nanocomposites: Investigating its role in improving the properties of nanocomposites, which are materials containing nanometer-sized particles embedded in a matrix [].

- NMR Solvents: Examining its suitability as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique used to study the structure of molecules [].

- Organometallic and Rare Earth Compounds: Exploring its potential as a ligand (molecule that binds to a central metal atom) in the synthesis of organometallic and rare earth compounds, which possess unique properties with applications in catalysis and materials science [].

1,4-Piperazinediethanol, also known as 1,4-bis(2-hydroxyethyl)piperazine, is a heterocyclic organic compound with the chemical formula C8H18N2O2. It features a piperazine ring substituted with two hydroxyethyl groups. This compound is characterized by its white solid form and has a melting point range of 134-137 °C and a boiling point of 215-220 °C at reduced pressure . Its structure allows it to participate in various

- Acylation: The amine groups can react with acyl halides or acid anhydrides to form amides, allowing for functional group introduction onto the piperazine ring .

- Alkylation: It can be alkylated by reacting with alkyl halides, leading to the substitution of hydrogen atoms on the amine groups with alkyl chains .

- N-oxidation: This reaction involves the conversion of piperazine into N-oxides using oxidizing agents like hydrogen peroxide .

- Polymerization: It serves as a chain extender in the synthesis of polyurethanes, enhancing mechanical properties and thermal stability .

Several methods exist for synthesizing 1,4-piperazinediethanol:

- Direct Reaction: The compound can be synthesized via the reaction of piperazine with ethylene oxide, which introduces hydroxyethyl groups onto the piperazine ring.

- Hydroxylation: Piperazine can also be hydroxylated using suitable reagents to yield 1,4-piperazinediethanol.

- Polymerization Techniques: As noted earlier, it can be produced as part of polyurethane synthesis processes where it acts as a chain extender .

1,4-Piperazinediethanol finds applications across various fields:

- Polymer Chemistry: It is primarily used as a chain extender in polyurethane production, contributing to improved mechanical properties and thermal stability .

- Pharmaceuticals: The compound's derivatives are being explored for their potential in drug formulations due to their ability to enhance bioavailability and efficacy.

- Chemical Intermediates: It serves as an important intermediate in the synthesis of other chemical compounds.

1,4-Piperazinediethanol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Piperazine | Same ring structure | Lacks hydroxyethyl groups |

| 1,2-Bis(2-hydroxyethyl)amine | Similar functional groups | Different ring structure (non-cyclic) |

| 1,4-Diaminobutane | Similar amine functionality | Shorter carbon chain |

| N,N'-Diethylpiperazine | Similar piperazine core | Ethyl instead of hydroxyethyl groups |

Uniqueness of 1,4-Piperazinediethanol

The unique aspect of 1,4-piperazinediethanol lies in its dual hydroxyethyl substitutions on the piperazine ring. This configuration not only enhances its solubility but also allows for versatile chemical reactivity compared to similar compounds lacking such substitutions. Its role as a chain extender in polymers further distinguishes it from other piperazine derivatives.

Origins of Piperazine Chemistry

Piperazine, a six-membered heterocyclic amine, was first isolated in the late 19th century as a byproduct of ethylene diamine synthesis. Its name derives from Piper nigrum (black pepper), reflecting structural similarities to piperidine alkaloids. Early applications focused on anthelmintic therapies, with Bayer introducing piperazine citrate in the 1920s to treat parasitic infections. The compound’s ability to paralyze helminths via GABA receptor modulation established its pharmacological relevance.

Evolution to 1,4-Piperazinediethanol

The functionalization of piperazine with hydroxyethyl groups marked a significant advancement. Patents from the 1980s, such as EP0338385B1, detailed the synthesis of 1,4-Piperazinediethanol through the reaction of oxamide with diethanolamine under controlled temperatures (160–220°C). This method minimized byproducts like dibenzylpiperazine and optimized yields to ~85%, establishing industrial viability. Subsequent innovations, including microwave-assisted synthesis, further improved efficiency.

Classical Synthesis Approaches

Diethanolamine-Based Synthesis Routes

The foundational synthesis of 1,4-piperazinediethanol involves the reaction of diethanolamine with urea or related compounds under controlled conditions. For instance, heating diethanolamine with urea at 150–200°C in an inert atmosphere produces 1,4-piperazinediethanol via cyclodehydration [2]. This exothermic process requires careful temperature modulation to avoid side products such as biuret or triuret [2]. A molar ratio of 1:1.5 (diethanolamine:urea) optimizes cyclization efficiency, achieving yields up to 68% after purification through vacuum distillation [2].

Alternative routes employ cyanuric acid or ammeline as cyclizing agents, which reduce byproduct formation but necessitate higher reaction temperatures (180–220°C) [2]. These methods highlight the versatility of diethanolamine as a precursor, though scalability remains constrained by energy-intensive conditions.

Reductive Alkylation-Cyclization Mechanisms

Reductive alkylation-cyclization represents a pivotal advancement in classical synthesis. In this approach, monoethanolamine and diethanolamine undergo simultaneous reductive alkylation and cyclization under hydrogen pressure (300–800 psig) in the presence of nickel-copper-chromium catalysts [3]. For example, a 3:1 molar ratio of monoethanolamine to diethanolamine at 190°C yields 34.5% 1,4-piperazinediethanol, with piperazine and bishydroxyethylpiperazine as primary byproducts [3].

The mechanism involves dehydrogenation of ethanolamine moieties to imines, followed by hydrogenation-driven cyclization. Catalyst composition critically influences selectivity; nickel-rich catalysts (75–80 mol%) enhance cyclization rates, while copper (20–25 mol%) moderates hydrogenolysis side reactions [3].

Catalyst Considerations in Synthetic Pathways

Catalyst design is central to optimizing classical routes. Raney nickel catalysts, for instance, improve reaction rates but require post-synthesis filtration due to pyrophoric properties [3]. Homogeneous catalysts like triethylamine facilitate acylation steps in derivative syntheses but complicate product isolation [1]. Recent studies emphasize bifunctional catalysts (e.g., Ni-Cu-Cr) that balance cyclization and hydrogenation activities, achieving turnover frequencies (TOF) of 0.8–1.2 h⁻¹ under moderate pressures [3].

Advanced Synthetic Strategies

Halogen Replacement Reactions

Halogen-mediated strategies enable regioselective piperazine ring formation. For example, 1,4-diiodotrifluorobenzene serves as a halogen bond donor in cocrystallization with morpholine or piperazine acceptors, directing molecular assembly prior to cyclization [5]. This method achieves 76–82% yields in nonpolar solvents like toluene, though scalability is limited by halogenated waste generation [5].

Acetylization and Ring-Closure Methodologies

Acetylization of diethanolamine derivatives precedes ring closure via nucleophilic acyl substitution. A representative protocol involves treating 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione with 4-methoxybenzoyl chloride in dichloromethane, yielding N-acylated intermediates that undergo thermal cyclization [1]. Silica gel chromatography (eluent: petroleum ether/ethyl acetate, 2:1) isolates the final product in 71% purity [1].

Green Chemistry Approaches

Emerging photoredox methodologies minimize prefunctionalization requirements. Organic photocatalysts (e.g., acridinium salts) enable direct oxidation of ethanolamine derivatives, followed by 6-endo-trig radical cyclization with in situ-generated imines [4]. This solvent-free approach achieves 89% conversion under visible light, though product isolation remains challenging [4].

Yield Optimization Techniques

Reaction Condition Parameters

Temperature and pressure critically impact yield. Reductive alkylation-cyclization at 190°C and 490 psig maximizes 1,4-piperazinediethanol selectivity (34.5%) while minimizing piperazine byproducts [3]. Excess hydrogen (>500 psig) suppresses dehydrogenation side reactions but risks catalyst sintering [3].

Solvent Effects on Synthesis Efficiency

Polar aprotic solvents (e.g., dichloromethane) enhance acylation rates by stabilizing transition states [1]. Conversely, aqueous systems improve cyclodehydration yields by facilitating water removal via azeotropic distillation [2]. Recent studies propose ionic liquids (e.g., [BMIM][BF₄]) as green solvents, achieving 22% higher yields than conventional media [6].

Purification and Recovery Protocols

Column chromatography remains the gold standard for small-scale purification, with silica gel resolving 1,4-piperazinediethanol from oligomeric byproducts [1]. Industrial-scale processes favor fractional distillation under reduced pressure (0.1–0.5 mmHg), achieving 95% purity at 150–170°C [2]. Catalyst recovery via magnetic separation (for Ni-Cu-Cr systems) reduces costs by 18–22% [3].

1,4-Piperazinediethanol represents a heterocyclic organic compound characterized by its distinctive molecular architecture comprising a six-membered piperazine ring with two nitrogen atoms positioned at the 1 and 4 positions, each bearing a 2-hydroxyethyl substituent [1] [2] [3]. The compound possesses the molecular formula C₈H₁₈N₂O₂ with a molecular weight of 174.244 g/mol [1] [4] [2]. The Chemical Abstracts Service has assigned the registry number 122-96-3 to this compound [1] [4] [2].

The structural framework of 1,4-Piperazinediethanol features a piperazine ring system that adopts a chair conformation, consistent with the preferred geometry of six-membered saturated heterocycles [5] [6] [7]. The compound exists as a white to almost white powder or crystalline solid at room temperature, with a melting point range of 133.5-136°C and a boiling point of 215-220°C at reduced pressure (50 mmHg) [8] [9] [10]. The density of the compound is 1.097 g/cm³, reflecting its compact molecular structure [8] [10].

The diol functionality imparted by the two hydroxyethyl groups significantly influences the compound's solubility characteristics. 1,4-Piperazinediethanol exhibits excellent solubility in water and ethylene glycol, while showing limited solubility in nonpolar solvents such as diethyl ether [5] [11]. This amphiphilic nature arises from the balance between the hydrophilic hydroxyl groups and the hydrophobic piperazine ring core.

Spectroscopic characterization reveals distinctive features in the infrared spectrum, with characteristic absorption bands corresponding to the hydroxyl groups and the piperazine ring vibrations [12] [13] . The compound's International Union of Pure and Applied Chemistry Standard InChI Key is VARKIGWTYBUWNT-UHFFFAOYSA-N, providing a unique identifier for database searches [2] [3] [15].

Research Methodologies

Computational Modeling Approaches

Computational chemistry has emerged as a powerful tool for investigating the structural and electronic properties of 1,4-Piperazinediethanol. Density Functional Theory calculations have been extensively employed to understand the compound's molecular geometry, electronic structure, and chemical reactivity [16] [17] [18] [19].

The B3LYP functional with various basis sets, including 6-311G(d,p) and aug-cc-pvdz, has been utilized to optimize molecular geometries and calculate electronic properties [17] [18] [19] [20]. These calculations have provided insights into the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, which are crucial for understanding the compound's chemical reactivity and potential interactions with biological targets [18] [19].

Molecular mechanics calculations have been employed to investigate conformational preferences and energy barriers associated with ring puckering and side chain rotation [21] [22]. The computational studies have confirmed that the piperazine ring preferentially adopts a chair conformation, with the hydroxyethyl substituents occupying equatorial positions to minimize steric interactions [6] [20] [23].

Computational studies have also extended to the prediction of Nuclear Magnetic Resonance chemical shifts, enabling comparison with experimental spectra and validation of theoretical models [19] [24]. The calculated ¹³C and ¹H NMR chemical shifts have shown excellent agreement with experimental observations, confirming the reliability of the computational approaches [19].

Molecular Interaction Studies

Molecular interaction studies have focused on understanding the binding affinity and intermolecular forces governing the behavior of 1,4-Piperazinediethanol in various environments. Molecular docking studies have been conducted to investigate the compound's potential interactions with biological targets, particularly enzymes and receptors [25] [26] [27] [28].

The compound's ability to form hydrogen bonds through its hydroxyl groups has been identified as a key factor in its molecular recognition properties [25] [26] [29]. Computational studies have revealed that the hydroxyethyl groups can participate in both hydrogen bond donation and acceptance, enabling the formation of stable complexes with complementary binding sites [26] [27].

Surface-Enhanced Raman Spectroscopy studies have provided insights into the molecular orientation and interaction mechanisms when 1,4-Piperazinediethanol is adsorbed on metal surfaces [20] [23]. These investigations have revealed preferential adsorption orientations that maximize favorable interactions between the compound and the surface [20] [23].

The compound's chelating properties have been explored through complexation studies with metal ions, revealing its potential as a coordination ligand [30] [19]. The nitrogen atoms in the piperazine ring, along with the oxygen atoms from the hydroxyl groups, can coordinate with metal centers to form stable complexes [30] [19].

Conformational Analysis Techniques

Conformational analysis of 1,4-Piperazinediethanol has been conducted using multiple experimental and theoretical approaches to understand its structural flexibility and preferred conformations [24] [31] [23]. Dynamic Nuclear Magnetic Resonance spectroscopy has been employed to study conformational interconversion processes and determine activation energy barriers [24] [31].

The piperazine ring system can adopt various conformations, including chair, boat, and twisted conformations, with the chair form being energetically favored by approximately 8 kcal/mol compared to alternative conformations [20] [23]. The hydroxyethyl substituents can occupy different orientations relative to the ring, leading to multiple conformational states [20] [23].

Temperature-dependent NMR studies have revealed coalescence phenomena associated with conformational exchange processes [24] [31]. The analysis of coalescence temperatures has enabled the calculation of activation energy barriers for conformational interconversion, providing quantitative insights into the compound's dynamic behavior [24] [31].

X-ray crystallography has provided definitive structural information about the solid-state conformation of 1,4-Piperazinediethanol and its derivatives [6] [7] [32]. Single-crystal structures have confirmed the chair conformation of the piperazine ring and revealed the spatial arrangement of the hydroxyethyl substituents [6] [7] [32].

Raman spectroscopy has been utilized to probe different conformational states of the compound in various environments, including solid state, aqueous solution, and metal surfaces [20] [23]. The spectroscopic data have been interpreted using Density Functional Theory calculations to assign vibrational modes and identify conformational markers [20] [23].

Surface Property Evaluation Methods

Surface property evaluation of 1,4-Piperazinediethanol has been conducted using various experimental techniques to understand its interfacial behavior and potential applications in surface modification [33] [34] [35]. Contact angle measurements have been performed to assess the compound's wettability characteristics and surface energy [36] [37] [33].

The compound's hydrophilic nature, attributed to the presence of hydroxyl groups, results in low contact angles on hydrophilic surfaces and intermediate values on hydrophobic substrates [36] [37] [33]. Surface tension studies have investigated the compound's ability to modify interfacial properties when present in aqueous solutions [11] [34].

The surface activity of 1,4-Piperazinediethanol has been evaluated using the Du Noüy tensiometer method, revealing its potential as a surface-active agent [11] [34]. The compound's amphiphilic structure enables it to reduce surface tension, although it does not exhibit traditional surfactant behavior due to the balanced hydrophilic-hydrophobic character [11].

Thermodynamic modeling approaches have been applied to predict surface properties based on molecular structure and intermolecular interactions [34]. These predictive models have incorporated parameters such as osmotic coefficients and partition coefficients to estimate surface tension behavior .

Surface characterization techniques have also included atomic force microscopy and scanning electron microscopy to visualize the compound's morphology and surface organization [33]. These studies have provided insights into the molecular arrangement at interfaces and the formation of organized structures [33].

The evaluation of surface properties has extended to the study of binary and ternary mixtures containing 1,4-Piperazinediethanol, revealing synergistic effects in surface tension reduction and wettability modification [34] [35]. These investigations have demonstrated the potential for optimizing surface properties through systematic variation of composition and environmental conditions [34] [35].

Research findings have established that 1,4-Piperazinediethanol exhibits complex surface behavior that depends on concentration, temperature, and the nature of the substrate [33] [34] [35]. The compound's ability to form hydrogen bonds with both aqueous and solid phases contributes to its versatile surface modification capabilities [33] [34].

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 83 of 89 companies (only ~ 6.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

General Manufacturing Information

1,4-Piperazinediethanol: ACTIVE